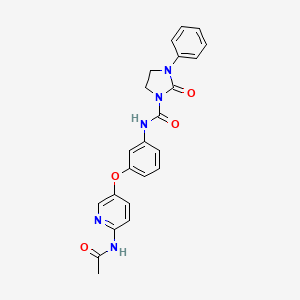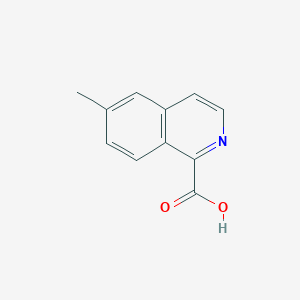
Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a hydroxy group, and a methyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of an alcohol with a carbamoyl chloride.
Transcarbamoylation: Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst.
Industrial Production Methods: Industrial production of carbamates often involves the use of scalable and efficient methods such as:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Intermediate in the synthesis of complex organic molecules.
Biology:
Medicine:
Industry:
Mechanism of Action
Mechanism: Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate exerts its effects by interacting with specific molecular targets. For example, as a protecting group, it temporarily deactivates amine groups, allowing selective reactions to occur on other functional groups .
Molecular Targets and Pathways:
- Targets amine groups in peptides and proteins.
- Involved in pathways related to enzyme inhibition and protein stabilization .
Comparison with Similar Compounds
Benzyl Carbamate: Similar structure but lacks the hydroxy and methyl groups.
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used protecting group, but with a different structure and removal conditions.
Fluorenylmethoxy (FMoc) Carbamate: Another protecting group with different stability and removal conditions.
Uniqueness:
- The presence of the hydroxy and methyl groups in Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate provides unique reactivity and selectivity in chemical reactions.
- Its specific stereochemistry (S-configuration) can be crucial in asymmetric synthesis and chiral applications .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
KODDZNUTPRANEE-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CNC(=O)OCC1=CC=CC=C1)CO |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione](/img/structure/B12833377.png)











